Compound Description: This compound features a bicyclic ring system (pyrazolo[3,4-d]pyrimidine) and a carboxymethyl group. In the crystal structure, the bicyclic ring is planar, and the carboxymethyl group is rotated out of this plane. []
Relevance: This compound shares the core pyrazolo[3,4-d]pyrimidine scaffold with N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenoxyacetamide. Both compounds have a substituent at the 1-position of the pyrazolo[3,4-d]pyrimidine ring system (carboxymethyl group vs. phenyl group) and a modification at the 5-position (carboxylic acid vs. 2-phenoxyacetamide). []
Ibrutinib
Compound Description: Ibrutinib (chemical name: Imbruvica) is a known selective and moderate inhibitor of FLT3-ITD, a mutation observed in about 30% of AML patients. []
Relevance: While structurally distinct from N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenoxyacetamide, Ibrutinib serves as a starting point for developing novel type II FLT3 kinase inhibitors. This research aimed to design compounds with improved potency against FLT3-ITD, suggesting a potential research direction for exploring the anti-cancer activity of structurally related pyrazolo[3,4-d]pyrimidine derivatives. []
1-(4-bromophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidine-4-one and 1-(2-chlorophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidine-4-one
Compound Description: These compounds are synthesized as potential anticonvulsant agents. They contain a 1-aryl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidine-4-one core structure with variations in the aryl substituent (4-bromophenyl and 2-chlorophenyl). []
Relevance: These compounds highlight the anticonvulsant potential of pyrazolo[3,4-d]pyrimidine derivatives and showcase the impact of modifying the aryl substituent at the 1-position. They are structurally related to N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenoxyacetamide through the shared pyrazolo[3,4-d]pyrimidine scaffold and the presence of an aryl group at the 1-position. []
Compound Description: This compound demonstrated the most potent antitumor activity within a series of 3-(methylthio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives against the human breast adenocarcinoma cell line MCF7. []
Relevance: This compound shares the pyrazolo[3,4-d]pyrimidine core, a phenyl group at the 1-position, and an acetamide substituent at the 5-position with N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenoxyacetamide. The key structural difference lies in the presence of a methylthio group at the 3-position and a 2-chlorophenyl group attached to the acetamide nitrogen in compound 13a. This comparison emphasizes the potential of modifying the substituents on the pyrazolo[3,4-d]pyrimidine ring for influencing biological activity. []
Compound Description: These compounds represent a series of thieno[2,3-d]pyrimidine derivatives investigated for their antimicrobial activity. []
Relevance: Although structurally distinct from N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenoxyacetamide, these compounds highlight the antimicrobial potential of structurally related fused heterocyclic systems containing a pyrimidine ring. The variations in their structures and the observed antimicrobial activities provide insights for exploring the structure-activity relationship of related compounds. []
Compound Description: This series of compounds, derived from 4-aminoantipyrine, were synthesized and evaluated for their anti-breast cancer activity against the MCF7 cell line. []
Relevance: These compounds showcase a diverse range of modifications on the pyrazolone and pyrimidine core structures. While not directly containing the pyrazolo[3,4-d]pyrimidine scaffold of N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenoxyacetamide, the presence of the pyrimidine ring and the exploration of various substitutions in these compounds offer valuable insights into structural features that might influence anti-cancer activity in related compounds. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.